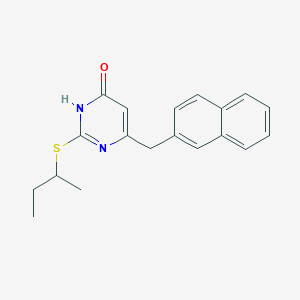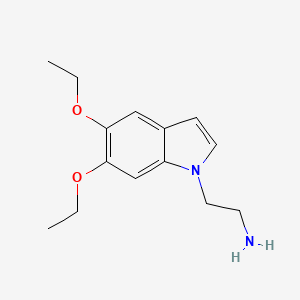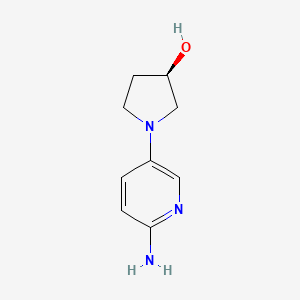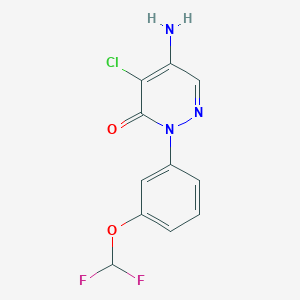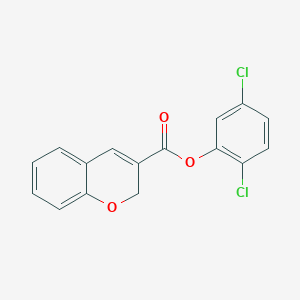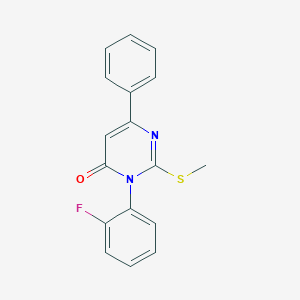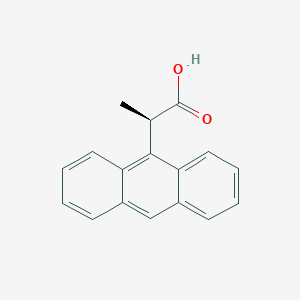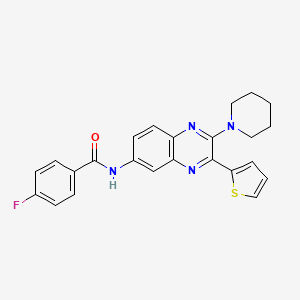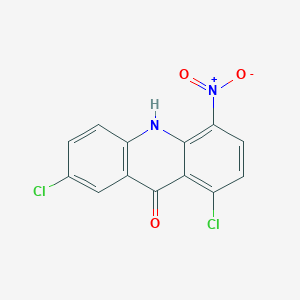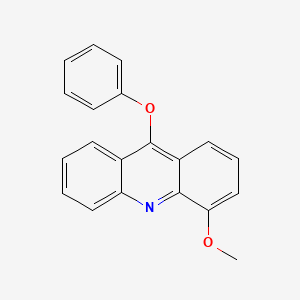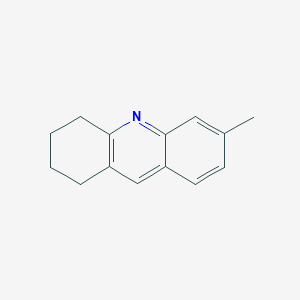![molecular formula C14H14Cl2N2O2 B12924094 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-05-7](/img/structure/B12924094.png)
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and propyl groups, as well as a chlorobenzyl ether moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Ether Formation: The final step involves the formation of the chlorobenzyl ether moiety through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ether moieties, leading to the formation of new derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chlorobenzyl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-Chloro-5-((4-chlorobenzyl)oxy)-2-fluorophenylpyridazin-3(2H)-one: Similar structure but with a fluorophenyl group instead of a propyl group.
4-Chloro-5-((4-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of a propyl group.
4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one: Contains an ethyl group instead of a propyl group.
The uniqueness of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
88094-05-7 |
|---|---|
Fórmula molecular |
C14H14Cl2N2O2 |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3 |
Clave InChI |
FAJMEEHYJSGNMC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
